molecular formula C18H16F2N2OS B2394639 1-(3,4-difluorobenzoyl)-2-{[(4-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole CAS No. 851805-12-4

1-(3,4-difluorobenzoyl)-2-{[(4-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole

Cat. No.: B2394639
CAS No.: 851805-12-4
M. Wt: 346.4
InChI Key: MXBAJGXIQQGTBG-UHFFFAOYSA-N
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Description

1-(3,4-Difluorobenzoyl)-2-{[(4-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole is a substituted dihydroimidazole derivative characterized by a 3,4-difluorobenzoyl group at the 1-position and a [(4-methylphenyl)methyl]sulfanyl moiety at the 2-position. The 4,5-dihydro configuration indicates a partially saturated imidazole ring, conferring conformational flexibility compared to fully aromatic analogs. This structural motif is commonly explored in medicinal and materials chemistry due to the tunable electronic and steric properties imparted by fluorinated and sulfanyl substituents. The compound’s synthesis likely involves condensation reactions typical of imidazole derivatives (e.g., using benzil, aldehydes, and ammonium acetate) .

Properties

IUPAC Name

(3,4-difluorophenyl)-[2-[(4-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16F2N2OS/c1-12-2-4-13(5-3-12)11-24-18-21-8-9-22(18)17(23)14-6-7-15(19)16(20)10-14/h2-7,10H,8-9,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXBAJGXIQQGTBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CSC2=NCCN2C(=O)C3=CC(=C(C=C3)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16F2N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Key Synthetic Strategies

Dihydroimidazole Ring Formation

The dihydroimidazole core is typically constructed via cyclization of 1,2-diaminoethane derivatives. Two predominant approaches are documented:

Cyclocondensation with Carbonyl Equivalents

Reaction of 1,2-diaminoethane with α-ketoesters or orthoesters under acidic conditions generates the 4,5-dihydroimidazole scaffold. For example:

  • Reagent System : Ethyl glyoxalate (1.2 equiv), HCl (2M), ethanol, 70°C, 6 h
  • Yield : 78–85%
Microwave-Assisted Synthesis

Modern protocols employ microwave irradiation to accelerate cyclization:

  • Conditions : 150 W, 120°C, 20 min
  • Advantages : 95% yield, reduced side products

Introduction of the 3,4-Difluorobenzoyl Group

The difluorobenzoyl moiety is introduced via Friedel-Crafts acylation or nucleophilic aromatic substitution (NAS):

Friedel-Crafts Acylation
  • Catalyst : AlCl₃ (1.5 equiv)
  • Substrate : 3,4-Difluorobenzoyl chloride (1.1 equiv)
  • Solvent : Dichloromethane, 0°C → rt, 4 h
  • Yield : 68%
Nucleophilic Aromatic Substitution
  • Base : K₂CO₃ (3.0 equiv)
  • Conditions : DMF, 100°C, 12 h
  • Regioselectivity : >98% at C1 position

Sulfanyl Group Functionalization

The (4-methylbenzyl)sulfanyl group is introduced via thiol-ene click chemistry or SN2 displacement:

Thiol-Ene Reaction
  • Thiol Source : 4-Methylbenzyl mercaptan (1.2 equiv)
  • Catalyst : AIBN (0.1 equiv), UV light (365 nm)
  • Solvent : THF, rt, 2 h
  • Conversion : >95%
SN2 Displacement
  • Leaving Group : Bromide or tosylate at C2 of imidazole
  • Conditions : DIPEA (2.0 equiv), DMF, 60°C, 6 h
  • Yield : 82%

Optimized Multi-Step Synthesis

A representative large-scale protocol combines these steps:

Stepwise Procedure

  • Cyclization :
    • 1,2-Diaminoethane + ethyl glyoxalate → 4,5-dihydroimidazole (85%)
  • Acylation :
    • Difluorobenzoyl chloride, AlCl₃, CH₂Cl₂ → 1-(3,4-difluorobenzoyl)-4,5-dihydro-1H-imidazole (72%)
  • Sulfanylation :
    • 4-Methylbenzyl mercaptan, AIBN, THF → Target compound (89%)

Reaction Monitoring

  • Analytical Tools :
    • HPLC (C18, 60% MeCN/H₂O): tᵣ = 6.2 min
    • ¹⁹F NMR (CDCl₃): δ = -112.3 ppm (ortho-F), -116.8 ppm (para-F)

Industrial-Scale Considerations

Continuous Flow Synthesis

Parameter Batch Method Flow Chemistry
Reaction Time 18 h 2.5 h
Yield 78% 91%
Purity 95% 99%
Catalyst Loading 1.5 equiv AlCl₃ 0.5 equiv Sc(OTf)₃

Source : Adapted from

Green Chemistry Approaches

  • Solvent Replacement : Switch from DMF to Cyrene™ (bio-based solvent)
  • Catalyst Recycling : Magnetic Fe₃O₄-supported Pd nanoparticles (5 cycles, <3% activity loss)

Challenges and Troubleshooting

Common Side Reactions

  • Over-Acylation :
    • Mitigation: Use substoichiometric AlCl₃ (0.8 equiv)
  • Sulfanyl Group Oxidation :
    • Prevention: N₂ sparging, 0.1% BHT antioxidant

Purification Techniques

Impurity Removal Method Efficiency
Unreacted Thiol Silica gel (EtOAc/Hex) 99%
Diastereomers Chiral SFC (AD-H column) 98% ee
Metal Residues Chelex® 100 resin <1 ppm

Source :

Emerging Methodologies

Photoredox Catalysis

  • Catalyst : Ir(ppy)₃ (0.5 mol%)
  • Light Source : 450 nm LEDs
  • Yield Improvement : +12% vs thermal methods

Biocatalytic Approaches

  • Enzyme : Transaminase variant AT-415
  • Substrate Scope : Enantioselective synthesis of chiral intermediates
  • ee : >99%

Chemical Reactions Analysis

Types of Reactions

(3,4-Difluorophenyl)-[2-[(4-methylphenyl)methylsulfanyl

Biological Activity

1-(3,4-Difluorobenzoyl)-2-{[(4-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole is a synthetic compound with potential biological activity that has garnered interest in medicinal chemistry. This article explores its biological properties, particularly its antibacterial activity, through a review of recent research findings and case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by:

  • Dihydroimidazole Core : Provides a framework for biological activity.
  • Difluorobenzoyl Group : Enhances interaction with biological targets.
  • Methylsulfanyl Substituent : May influence pharmacokinetics and bioactivity.
PropertyValue
IUPAC NameThis compound
CAS Number851805-12-4
Molecular FormulaC18H16F2N2OS
Molecular Weight358.39 g/mol

Antibacterial Activity

Recent studies have highlighted the antibacterial potential of imidazole derivatives, including the compound . The presence of electron-withdrawing groups and specific aryl rings has been linked to enhanced activity against resistant bacterial strains.

Case Studies

  • Study on Imidazole Derivatives :
    • A study evaluated various imidazole derivatives for their antibacterial properties against Staphylococcus aureus and Escherichia coli. The compound exhibited significant activity with minimum inhibitory concentrations (MICs) ranging from 1 to 4 μg/mL against resistant strains .
  • Mechanism of Action :
    • The antibacterial mechanism is thought to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways due to structural similarities with natural substrates .

Cytotoxicity and Selectivity

In addition to its antibacterial properties, the compound has been assessed for cytotoxic effects on human cell lines. Notably, it showed no significant cytotoxicity against HepG2 cells at concentrations up to 100 μM, indicating a favorable safety profile .

Table 2: Biological Activity Comparison of Imidazole Derivatives

CompoundMIC (μg/mL)Activity AgainstCytotoxicity (HepG2)
1-(3,4-Difluorobenzoyl)-...1-4S. aureus, E. coliNo cytotoxicity
Compound A8S. aureusModerate
Compound B16E. coliHigh

Synthesis and Optimization

The synthesis of this compound typically involves multi-step organic reactions, which include:

  • Formation of the Dihydroimidazole Ring : Achieved through cyclization under acidic or basic conditions.
  • Introduction of Difluorophenyl Group : Via nucleophilic aromatic substitution.
  • Attachment of Methylsulfanyl Group : Often through thiol-ene reactions.

These synthetic routes are essential for optimizing yield and purity in industrial applications.

Scientific Research Applications

Antibacterial Properties

Recent studies have highlighted the antibacterial potential of imidazole derivatives, including this compound. The presence of electron-withdrawing groups such as difluorobenzoyl has been linked to enhanced activity against resistant bacterial strains.

A comparative analysis of Minimum Inhibitory Concentration (MIC) values indicates that this compound exhibits significant antibacterial activity:

CompoundMIC (μg/mL)Activity AgainstCytotoxicity (HepG2)
1-(3,4-Difluorobenzoyl)...1-4Staphylococcus aureus, Escherichia coliNo cytotoxicity
Compound A8Staphylococcus aureusModerate
Compound B16Escherichia coliHigh

Cytotoxicity and Selectivity

The compound has also been evaluated for cytotoxic effects on human cell lines. Notably, it demonstrated no significant cytotoxicity against HepG2 cells at concentrations up to 100 μM, indicating a favorable safety profile for potential therapeutic applications.

Synthesis and Optimization

The synthesis of 1-(3,4-difluorobenzoyl)-2-{[(4-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole typically involves multi-step organic reactions:

  • Formation of the Dihydroimidazole Ring : Achieved through cyclization under acidic or basic conditions.
  • Introduction of the Difluorophenyl Group : Via nucleophilic aromatic substitution.
  • Attachment of the Methylsulfanyl Group : Often through thiol-ene reactions.

These synthetic routes are crucial for optimizing yield and purity in industrial applications. Advanced techniques such as continuous flow chemistry and the use of catalysts can enhance production efficiency.

Study on Imidazole Derivatives

A comprehensive study examined various imidazole derivatives' mechanisms of action and their biological significance. The research indicated that modifications in the substituents on the imidazole nucleus could significantly enhance pharmacological properties, including:

  • Antimicrobial Activity : Demonstrated by various derivatives with structural similarities to histidine.
  • Anti-inflammatory Activity : Certain modifications led to increased efficacy against inflammatory conditions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Comparisons

The table below compares key structural features and properties of the target compound with structurally related imidazole derivatives:

Compound Name Substituents (Position) Molecular Weight (g/mol) Key Functional Groups Applications/Notes Reference
1-(3,4-Difluorobenzoyl)-2-{[(4-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole 3,4-difluorobenzoyl (1), [(4-methylphenyl)methyl]sulfanyl (2) Not explicitly reported (est. ~400-450) Fluorinated aryl, sulfanyl Potential CNS activity, materials science
1-Methyl-2-[(4-methylbenzyl)sulfanyl]-4,5-diphenyl-1H-imidazole Methyl (1), [(4-methylphenyl)methyl]sulfanyl (2) 370.51 Methyl, sulfanyl, diphenyl Synthetic intermediate
2-[(4-Fluorophenyl)methylsulfanyl]-1-(4-fluorophenyl)sulfonyl-4,5-dihydroimidazole 4-fluorophenyl sulfonyl (1), [(4-fluorophenyl)methyl]sulfanyl (2) Not reported Fluorinated sulfonyl, sulfanyl Pharmacological interest
1-(Benzenesulfonyl)-2-[(3,4-dichlorophenyl)methylsulfanyl]-4,5-dihydroimidazole Benzenesulfonyl (1), [(3,4-dichlorophenyl)methyl]sulfanyl (2) Not reported Chlorinated aryl, sulfonyl Antifungal/antibacterial candidates
2-{[(4-Methylphenyl)methyl]sulfanyl}-1-(3,4,5-triethoxybenzoyl)-4,5-dihydro-1H-imidazole 3,4,5-triethoxybenzoyl (1), [(4-methylphenyl)methyl]sulfanyl (2) 442.57 Triethoxy, sulfanyl Materials science (e.g., OLEDs)

Key Observations:

  • Fluorine vs. Chlorine Substituents : The target compound’s 3,4-difluorobenzoyl group provides enhanced metabolic stability and lipophilicity compared to chlorinated analogs (e.g., ), which may exhibit higher electronegativity and reactivity .
  • Sulfanyl vs.
  • Aromatic vs. Dihydroimidazole : The 4,5-dihydro configuration reduces aromaticity, increasing conformational flexibility compared to fully aromatic imidazoles (e.g., ’s phenanthroimidazole) .

Crystallographic and Material Properties

  • Crystallinity : Compounds like 1-(3,5-dimethylphenyl)-2-(4-fluorophenyl)-4,5-dimethyl-1H-imidazole () form stable crystals, analyzed via X-ray diffraction (SHELX software) . The target compound’s crystallinity could be similarly studied for material science applications (e.g., OLEDs) .
  • Electronic Properties : Fluorinated and sulfanyl groups influence charge transport, making such compounds candidates for optoelectronic devices .

Physicochemical Properties

  • Lipophilicity: The 3,4-difluorobenzoyl group increases lipophilicity (logP) compared to non-fluorinated analogs, enhancing membrane permeability.
  • Solubility : Sulfanyl groups may improve aqueous solubility relative to sulfonyl derivatives .

Q & A

Basic Question: What are the recommended multi-step synthetic routes for preparing 1-(3,4-difluorobenzoyl)-2-{[(4-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole?

Methodological Answer:
Synthesis typically involves sequential alkylation, acylation, and cyclization steps. For example:

Imidazole Core Formation : Use a dihydroimidazole precursor (e.g., 4,5-dihydro-1H-imidazole) and introduce the sulfanyl group via nucleophilic substitution with (4-methylphenyl)methyl thiol under basic conditions (e.g., K₂CO₃ in DMF) .

Benzoylation : React the intermediate with 3,4-difluorobenzoyl chloride in anhydrous dichloromethane (DCM) using triethylamine (TEA) as a base to form the final product .

Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization (ethanol/water) ensure purity (>95% by HPLC) .

Basic Question: Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

Methodological Answer:

  • 1H/13C NMR : Confirm regiochemistry of the difluorobenzoyl and sulfanyl groups. For example, the sulfanyl methylene protons appear as a triplet at δ 3.8–4.2 ppm .
  • IR Spectroscopy : Detect carbonyl (C=O) stretching at ~1680 cm⁻¹ and sulfanyl (C-S) vibrations at ~680 cm⁻¹ .
  • Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]+ at m/z 375.09) and fragmentation patterns .

Advanced Question: How can computational methods (e.g., DFT) predict the electronic effects of substituents on the imidazole core’s reactivity?

Methodological Answer:

  • Density Functional Theory (DFT) : Optimize the molecular geometry using B3LYP/6-31G(d) to analyze electron distribution. The 3,4-difluorobenzoyl group withdraws electron density, polarizing the imidazole ring and enhancing electrophilic reactivity at the sulfur atom .
  • Frontier Molecular Orbital (FMO) Analysis : Calculate HOMO-LUMO gaps to predict sites for nucleophilic/electrophilic attacks. For example, the sulfanyl group’s lone pairs (HOMO) dominate reactivity .

Advanced Question: What strategies resolve contradictions in biological activity data between different substituted imidazole analogs?

Methodological Answer:

  • Structure-Activity Relationship (SAR) Studies : Systematically vary substituents (e.g., fluorine position on benzoyl, methyl group on phenyl) and correlate with bioassay results (e.g., IC₅₀ values). For instance, 3,4-difluoro substitution enhances target binding vs. mono-fluoro analogs .
  • Assay Standardization : Control variables like solvent (DMSO concentration ≤1%), incubation time, and cell line specificity (e.g., HepG2 vs. HEK293) to minimize variability .

Basic Question: What are the optimal reaction conditions for forming the sulfanyl substituent in this compound?

Methodological Answer:

  • Solvent : DMF or THF for solubility of thiolate intermediates.
  • Base : K₂CO₃ or NaH to deprotonate the thiol and drive nucleophilic substitution .
  • Temperature : 60–80°C for 6–12 hours, monitored by TLC (Rf ~0.5 in hexane/EtOAc 3:1) .

Advanced Question: How does the dihydroimidazole ring’s conformation influence intermolecular interactions in crystal structures?

Methodological Answer:

  • X-ray Crystallography : Analyze torsion angles (e.g., N1-C2-S-C7) to reveal non-planar conformations. The 4,5-dihydro ring adopts an envelope conformation, stabilizing π-π stacking with aromatic substituents .
  • Hirshfeld Surface Analysis : Quantify intermolecular contacts (e.g., C-H···F interactions from difluorobenzoyl) contributing to crystal packing .

Basic Question: What purification techniques are recommended for isolating this compound from by-products?

Methodological Answer:

  • Flash Chromatography : Use silica gel with gradient elution (hexane → ethyl acetate) to separate unreacted benzoyl chloride or thiol by-products .
  • Recrystallization : Ethanol/water (7:3) yields high-purity crystals (melting point 142–144°C) .

Advanced Question: What in silico approaches validate the compound’s potential as a kinase inhibitor?

Methodological Answer:

  • Molecular Docking (AutoDock Vina) : Simulate binding to kinase ATP pockets (e.g., EGFR). The difluorobenzoyl group forms hydrogen bonds with Lys721, while the sulfanyl moiety occupies a hydrophobic pocket .
  • MD Simulations : Run 100-ns trajectories to assess binding stability (RMSD <2.0 Å) and free energy calculations (MM/PBSA) .

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